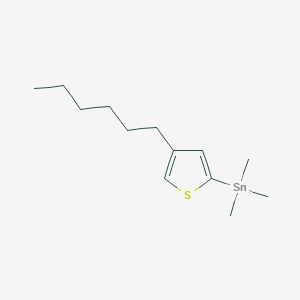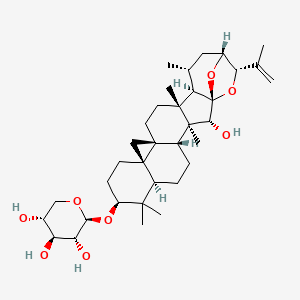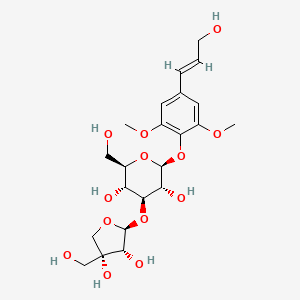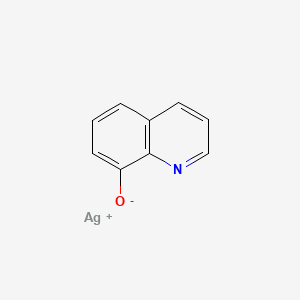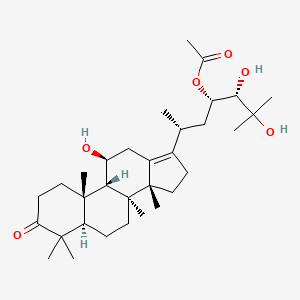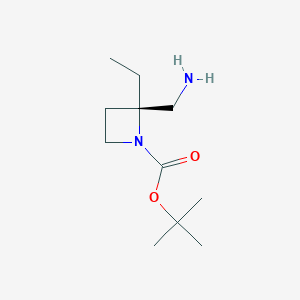
tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate
Übersicht
Beschreibung
The compound tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate is a chiral molecule that is likely to be used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The presence of tert-butyl and azetidine rings in its structure suggests that it could be involved in the synthesis of heterocyclic compounds, which are often found in drug molecules.
Synthesis Analysis
The synthesis of related tert-butyl substituted azetidine compounds involves the use of tert-butyl-substituted aziridine and azetidine, which react with nitriles and carbonyl substrates to generate various heterocyclic products. For example, the azetidine can rearrange to a pyrrolidine skeleton under certain conditions, indicating the potential for structural diversity in synthesis . Additionally, the synthesis of similar compounds, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, has been reported, which involves starting from L-alanine and involves multiple steps including resolution with O,O'-dibenzoyltartaric acid and various derivatization reactions .
Molecular Structure Analysis
The molecular structure of tert-butyl substituted compounds can be complex and is often characterized by spectroscopic methods such as FTIR, 1H, and 13C NMR . X-ray crystallographic analysis can also be used to determine the crystal and molecular structure, revealing details such as intramolecular hydrogen bonding and the spatial arrangement of different substituents .
Chemical Reactions Analysis
Tert-butyl substituted azetidine compounds can undergo various chemical reactions, including cycloaddition reactions and rearrangements. For instance, the tert-butyldiphenylsilylmethyl function in azetidine compounds controls the regioselectivity of aziridine and azetidine cleavage and the relative stereochemistry of the substituents in the products . This indicates that the tert-butyl group can play a significant role in directing chemical reactions and determining the outcome of the synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds can be analyzed using gas-liquid chromatography (GLC) and mass spectral analysis. For example, the tert.-butyldimethylsilylated derivatives of carboxylic acids can be separated and quantified using GLC, and their mass spectra typically display a prominent and characteristic [M-57] fragment ion . This suggests that tert-butyl substituted azetidine compounds could also be analyzed using similar techniques to determine their physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
- Stereoselective Hydroformylation: Methyl (2 R )-2-tert-butyl-Δ 4 -1,3-oxazoline-3-carboxylate, a related compound, has been hydroformylated to yield important intermediates for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).
- Intermediate in mTOR Targeted PROTAC Molecule Synthesis: Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate plays a vital role in synthesizing mTOR targeted PROTAC molecule PRO1 (Zhang et al., 2022).
- Chiral Auxiliary in Peptide Synthesis: Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were used as chiral auxiliaries and building blocks in dipeptide synthesis, demonstrating the versatility of similar compounds (Studer, Hintermann, & Seebach, 1995).
Crystallographic and Structural Analysis
- Crystal Structure Investigation: Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a structurally similar compound, has been analyzed for its molecular and crystal structures, providing insights into the bonding and arrangement of similar molecules (Lynch & Mcclenaghan, 2004).
- Analysis of Esterified Forms: The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, synthesized as a cyclic amino acid ester, underwent crystallographic analysis to understand its molecular structure, which can be relevant for understanding related compounds (Moriguchi et al., 2014).
Chemical Transformations and Synthesis Methods
- Synthesis of Azetidine Derivatives: Azetidine-2-carboxylic acid (Aze) analogs were synthesized by modifying tert-butyl esters, demonstrating the compound's role in synthesizing non-standard amino acids (Sajjadi & Lubell, 2008).
- Utilization in Antifolate Synthesis: Tert-butyl group was used in the synthesis of oligo(L-gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, indicating its application in synthesizing therapeutically relevant molecules (Pawełczak et al., 1989).
Wirkmechanismus
Target of Action
The tert-butyl group is known for its unique reactivity pattern and has characteristic applications in chemical transformations .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its use in chemical transformations .
Biochemical Pathways
The tert-butyl group is known to have relevance in nature and its implication in biosynthetic and biodegradation pathways .
Zukünftige Richtungen
The future directions for research on this compound could include exploring its potential uses in organic synthesis or studying its reactivity and properties in more detail. The tert-butyl group and the azetidine ring both have interesting properties that could make this compound useful in a variety of applications .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-11(8-12)6-7-13(11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQBEHUDULEKJC-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN1C(=O)OC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CCN1C(=O)OC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129304 | |
| Record name | 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-ethyl-, 1,1-dimethylethyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate | |
CAS RN |
1630815-45-0 | |
| Record name | 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-ethyl-, 1,1-dimethylethyl ester, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630815-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-ethyl-, 1,1-dimethylethyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Boc-1,6-Diazaspiro[3.3]Heptane Hemioxalate](/img/structure/B3028054.png)
![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3028056.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B3028058.png)
![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B3028059.png)
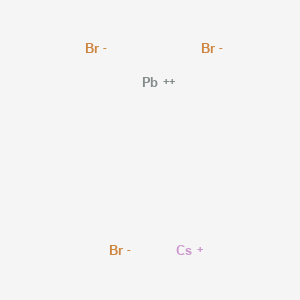
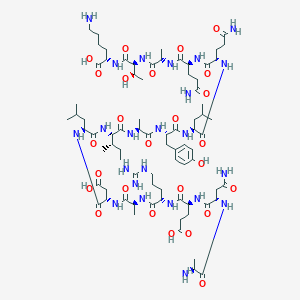
![3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028067.png)
